molecular formula C10H14ClN3 B183911 1-(3-Chloropyridin-2-yl)-4-methylpiperazine CAS No. 87394-57-8

1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Cat. No. B183911
CAS RN: 87394-57-8
M. Wt: 211.69 g/mol
InChI Key: FNMDXKBBBVNQQT-UHFFFAOYSA-N
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Description

“1-(3-Chloropyridin-2-yl)-4-methylpiperazine” is a chemical compound. It is related to a class of compounds known as pyrazoles . Pyrazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings .


Synthesis Analysis

While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-methylpiperazine” were not found, related compounds have been synthesized through various methods. For instance, a series of 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were synthesized and confirmed by 1H NMR, 13C NMR, and MS . Another method involved the addition of hydrazine hydrate to a refluxing solution of 2,3-dichloropyridine in ethanol .

Scientific Research Applications

Anticonvulsant Properties

Research has shown that certain derivatives of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine exhibit significant anticonvulsant activity. For instance, compounds with an aromatic ring attached to the pyrrolidine-2,5-dione structure, especially those with a chlorine atom at specific positions, have demonstrated strong anticonvulsant effects in tests like the maximum electroshock (MES) seizure test. This suggests potential applications in developing treatments for epilepsy and other seizure disorders (Obniska et al., 2005).

Synthesis and Molecular Insight

The compound has also been utilized in synthetic chemistry for the one-pot synthesis of enaminones, which are valuable intermediates in organic synthesis. This synthesis approach, involving the reaction of specific chlorophenyl compounds with secondary amines like N-methylpiperazine, highlights the versatility and utility of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine in facilitating complex chemical reactions. The synthesized compounds are characterized using techniques like NMR and X-ray diffraction, providing insights into their molecular structure and potential applications in material science and pharmaceuticals (Barakat et al., 2020).

Biological Activity

Some derivatives have been explored for their biological activity, including fungicidal and insecticidal properties. For example, a series of triazolopyrimidines and triazolothiadiazines containing the 1-(3-Chloropyridin-2-yl)-4-methylpiperazine moiety have been synthesized and shown to exhibit moderate to significant bioactivity against certain fungi and insects. This indicates the potential of these compounds in agricultural applications, particularly as part of integrated pest management strategies (Chen & Shi, 2008).

Antimycobacterial Agents

Derivatives of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Some derivatives, particularly those with specific substitutions on the phenyl rings, showed promising antimycobacterial activity, which could lead to the development of new therapeutic agents for treating tuberculosis and related mycobacterial infections (Biava et al., 2008).

Future Directions

While specific future directions for “1-(3-Chloropyridin-2-yl)-4-methylpiperazine” were not found, research into related compounds continues. For example, a series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were synthesized and evaluated for their bioactivity, providing support for further molecular design and derivation .

Mechanism of Action

Target of Action

The primary target of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, also known as 3-Chloro-2-(4-methylpiperazino)pyridine, is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

The compound operates by a highly specific biochemical mode of action. It binds to and activates ryanodine receptors, which are responsible for the release of calcium from intracellular stores . This activation leads to a depletion of these calcium stores .

Biochemical Pathways

The activation of ryanodine receptors by the compound affects the calcium signaling pathway. The depletion of intracellular calcium stores caused by the activation of these receptors can lead to muscle paralysis . This is because calcium ions play a key role in muscle contraction, and their depletion prevents this process from occurring .

Pharmacokinetics

After oral administration, the absorption of the compound is dependent on the dose administered . At a single dose of 10 mg/kg body weight, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . The compound is extensively metabolized through various processes, including hydroxylation, N-demethylation, and O-glucuronidation .

Result of Action

The activation of ryanodine receptors by the compound and the subsequent depletion of intracellular calcium stores lead to muscle paralysis . This paralysis can ultimately result in the death of the organism, making the compound effective as an insecticide .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMDXKBBBVNQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474785
Record name 1-(3-Chloropyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87394-57-8
Record name 1-(3-Chloropyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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